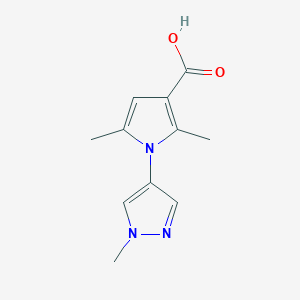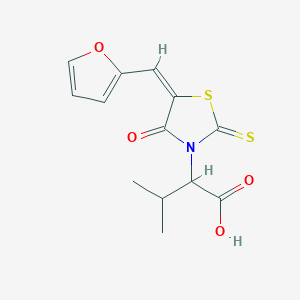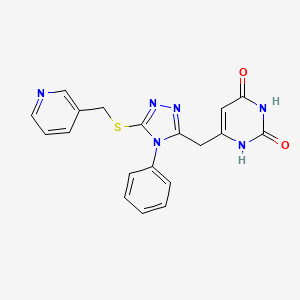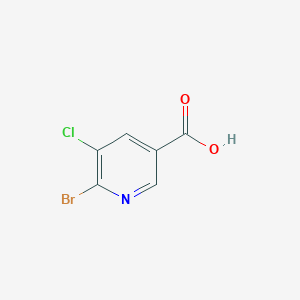![molecular formula C22H22N2O5 B2787635 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 208665-33-2](/img/structure/B2787635.png)
methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate is a synthetic compound known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound exhibits unique chemical properties that make it a subject of interest for researchers aiming to develop new therapeutic agents and study intricate biochemical processes.
Méthodes De Préparation
The synthesis of methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate involves multiple synthetic routes and reaction conditions.
- Synthetic Routes:
The synthesis typically begins with the condensation of benzyl chloroformate with L-phenylalanine methyl ester hydrochloride in the presence of a base like triethylamine. This step yields the benzyloxycarbonyl-protected amino acid.
The resulting intermediate is then subjected to cyclization with 2-amino-2-methyl-1-propanol under dehydrating conditions to form the oxazole ring.
Finally, the oxazole derivative is esterified with methyl chloroformate in the presence of a base to produce the target compound.
- Industrial Production Methods:
Industrial production of this compound might employ automated synthesis and purification techniques to ensure high yield and purity.
Techniques like chromatography and crystallization are used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions:
- Oxidation:
The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Oxidation leads to the formation of carboxylic acids or other oxidized derivatives.
- Reduction:
Reduction can be achieved with agents such as lithium aluminum hydride or sodium borohydride.
Reduction typically results in alcohol derivatives.
- Substitution:
Nucleophilic substitution reactions can occur at the ester or oxazole moiety.
Common reagents include halides and nucleophiles like amines or thiols, producing substituted derivatives with diverse functionalities.
Applications De Recherche Scientifique
- Chemistry:
This compound serves as an intermediate for the synthesis of more complex molecules and heterocycles.
Researchers employ it to study reaction mechanisms and develop new synthetic methodologies.
- Biology:
It is used in biochemical studies to explore enzyme-substrate interactions and protein-ligand binding.
Fluorescently labeled derivatives help visualize biological processes at the molecular level.
- Medicine:
The compound holds potential as a precursor for developing new pharmaceuticals.
It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
- Industry:
Its applications extend to materials science and the synthesis of polymers with unique properties.
It also finds use in the development of specialty chemicals for various industrial processes.
Mécanisme D'action
The mechanism by which methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate exerts its effects involves several molecular targets and pathways:
- Molecular Targets:
It interacts with specific enzymes, potentially acting as an inhibitor or activator.
The oxazole ring and benzyloxycarbonyl group contribute to its binding affinity with biological macromolecules.
- Pathways Involved:
The compound may modulate signaling pathways associated with cell growth and apoptosis.
It influences biochemical cascades related to inflammation and microbial resistance.
Comparaison Avec Des Composés Similaires
Compared to other compounds in its class, methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate offers unique properties:
- Uniqueness:
The combination of the oxazole ring and benzyloxycarbonyl group enhances its stability and reactivity.
Its structural features provide opportunities for diverse functional modifications.
- Similar Compounds:
Similar compounds include methyl 2-[(1S)-1-{[(methyloxycarbonyl)amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate and ethyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate.
These analogs share structural similarities but differ in their functional groups, leading to distinct chemical and biological properties.
Overall, this compound represents a versatile compound with multifaceted applications in science and industry. Its unique structural features and reactivity profile continue to inspire innovative research and development efforts.
Propriétés
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-15-19(21(25)27-2)24-20(29-15)18(13-16-9-5-3-6-10-16)23-22(26)28-14-17-11-7-4-8-12-17/h3-12,18H,13-14H2,1-2H3,(H,23,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJQNVOHOCZTJI-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2787552.png)
![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2787553.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2787555.png)

![N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2787557.png)
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787558.png)

![3-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787561.png)


![6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2787564.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)


